2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-
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Overview
Description
2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, is characterized by the presence of dichloro and dimethoxy substituents on the phenyl rings, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The dichloro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology
It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry
The compound may find applications in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The biological activity of 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- is thought to be mediated through its interaction with various molecular targets. These may include enzymes, receptors, and DNA. The presence of electron-withdrawing and electron-donating groups on the phenyl rings can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 3-phenyl-1-(2,4-dimethoxyphenyl)-
- 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-phenyl-
Uniqueness
The unique combination of dichloro and dimethoxy substituents in 2-Propen-1-one, 3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)- may confer distinct chemical reactivity and biological activity compared to other chalcones. These substituents can influence the compound’s electronic properties, solubility, and interaction with biological targets.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-7-14(17(10-13)22-2)16(20)8-4-11-3-5-12(18)9-15(11)19/h3-10H,1-2H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCOXBRRMMKHQS-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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